molecular formula C18H18O3 B11840762 8-(Benzyloxy)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

8-(Benzyloxy)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B11840762
M. Wt: 282.3 g/mol
InChI Key: UTSHBNZDAMBRDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Benzyloxy)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is an organic compound that belongs to the class of naphthalene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Benzyloxy)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where a benzyloxy group is introduced to the naphthalene ring under mild conditions . The reaction conditions often involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

8-(Benzyloxy)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the benzyloxy group into a benzoic acid derivative.

    Reduction: The compound can be reduced to form a tetrahydronaphthalene derivative with a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups to the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents are common.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce hydroxylated naphthalene compounds.

Scientific Research Applications

8-(Benzyloxy)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Benzyloxy)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxy group plays a crucial role in its binding affinity and activity. The compound can interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Benzyloxy)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to its specific structure, which imparts distinct chemical properties and potential applications. Its benzyloxy group enhances its reactivity and potential for modification, making it a valuable compound in research and industry.

Properties

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

8-phenylmethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

InChI

InChI=1S/C18H18O3/c19-18(20)15-10-9-14-7-4-8-17(16(14)11-15)21-12-13-5-2-1-3-6-13/h1-8,15H,9-12H2,(H,19,20)

InChI Key

UTSHBNZDAMBRDY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1C(=O)O)C(=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.